4-((2,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Description
4-((2,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a chemical compound with potential applications in scientific research. It is a tetrahydroquinazoline derivative that has been synthesized and studied for its biological activity.
Scientific Research Applications
Antimicrobial Activity
The compound’s structural features make it a potential candidate for antimicrobial applications. Researchers have explored its effectiveness against bacteria, fungi, and viruses. Preliminary studies suggest that it may inhibit microbial growth by disrupting cell membranes or interfering with essential metabolic pathways .
Antiviral Potential
Given the ongoing global health challenges, investigating antiviral agents remains crucial. This compound has shown promise in inhibiting certain viruses, including Respiratory Syncytial Virus (RSV) and SARS-CoV. Its mechanism of action likely involves interfering with viral replication or entry into host cells .
Bioremediation and Environmental Cleanup
Researchers have explored the compound’s potential for bioremediation. It can serve as a substrate for microbial degradation pathways, aiding in the removal of environmental pollutants. Understanding its metabolism and enzymatic reactions provides insights into how bacteria adapt to synthetic compounds in their surroundings .
Biological Degradation Pathways
This compound’s degradation pathways have been a subject of intense study. Researchers have identified enzymes involved in its breakdown, shedding light on microbial adaptation mechanisms. For instance, Rieske family non-heme dioxygenases initiate the metabolism of 3,4-dichloronitrobenzene and 2,3-dichloronitrobenzene, leading to the formation of chlorocatechols and subsequent entry into the TCA cycle .
properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2OS/c16-10-6-5-9(12(17)7-10)8-21-14-11-3-1-2-4-13(11)18-15(20)19-14/h5-7H,1-4,8H2,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADAMWGTRIUAJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-dichlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one |
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